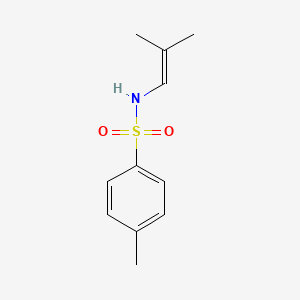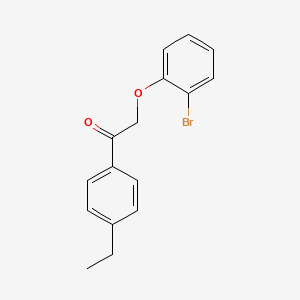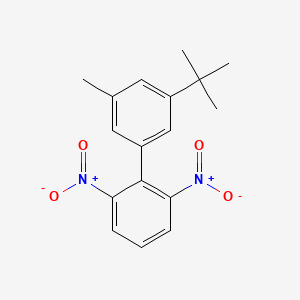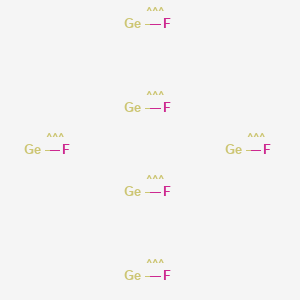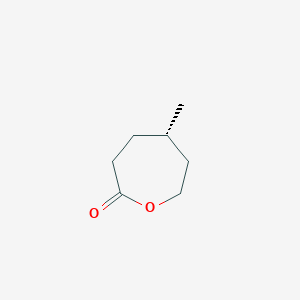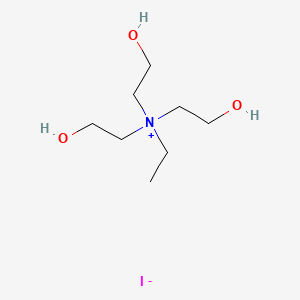
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is a quaternary ammonium compound with a molecular formula of C8H20INO3. This compound is known for its surfactant properties and is used in various industrial and research applications. Its structure consists of an ethyl group, two hydroxyethyl groups, and a hydroxy group attached to an ammonium ion, with iodide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide typically involves the quaternization of N-ethyl-N,N-bis(2-hydroxyethyl)ethan-1-amine with an alkylating agent such as methyl iodide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of new quaternary ammonium salts with different halide ions.
Aplicaciones Científicas De Investigación
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as enhancing the solubility of drugs in pharmaceutical formulations or improving the efficiency of detergents in cleaning processes.
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: Similar structure but lacks the ethyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains an additional ethylene bridge between the nitrogen atoms.
N,N-Di-(2-hydroxyethyl)aniline: Contains an aromatic ring instead of the ethyl group.
Uniqueness
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is unique due to its specific combination of an ethyl group and two hydroxyethyl groups attached to the ammonium ion. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring the reduction of surface tension and stabilization of emulsions.
Propiedades
Número CAS |
113818-01-2 |
|---|---|
Fórmula molecular |
C8H20INO3 |
Peso molecular |
305.15 g/mol |
Nombre IUPAC |
ethyl-tris(2-hydroxyethyl)azanium;iodide |
InChI |
InChI=1S/C8H20NO3.HI/c1-2-9(3-6-10,4-7-11)5-8-12;/h10-12H,2-8H2,1H3;1H/q+1;/p-1 |
Clave InChI |
HUPOYPVCTHYDQT-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CCO)(CCO)CCO.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)
![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)

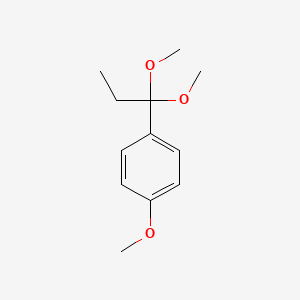
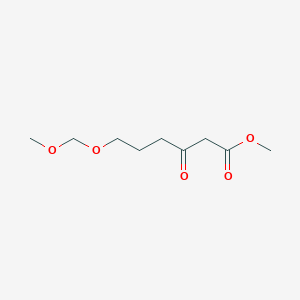
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
